Cas no 2170-06-1 (1-Phenyl-2-(trimethylsilyl)acetylene)

1-Phenyl-2-(trimethylsilyl)acetylene Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenyl-2-(trimethylsilyl)acetylene
- 1-Phenyl-2-trimethylsilylacetylene
- Benzene,[2-(trimethylsilyl)ethynyl]-
- Trimethyl(phenylethynyl)silane
- (Phenylethynyl)trimethylsilane
- 1-phenyl-2-trimethylsilylethyne
- Acetylene,1-phenyl-2-trimethylsilyl
- PHENYLETHYNYL-TRIMETHYLSILANE
- 2-Phenyl-1-(trimethylsilyl)acetylene
- 2-Phenyl-1-ethynyltrimethylsilane
- Phenyl(trimethylsilyl)acetylene
- Phenyl(trimethylsilyl)ethyne
- (Trimethylsilyl)phenylacetylene
- AKOS015840412
- MFCD00054860
- trimethyl-phenylethynyl-silane
- phenylethynyltrirnethylsilane
- J-802272
- BCP27377
- trimethyl(2-phenylethynyl)silane
- C11H14Si
- Q63395350
- 2170-06-1
- InChI=1/C11H14Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H
- P1398
- 1-trimethylsilyl-2-phenylacetylene
- CS-0107213
- FT-0763349
- AB91930
- 1-Phenyl-2-trimethylsilylacetylene, 99%
- s10080
- Silane, trimethyl(phenylethynyl)-
- AS-60106
- DTXSID90176086
- S13470
- Acetylene, 1-phenyl-2-trimethylsilyl-
- SY017897
- Phenylethynyltrimethylsilane
- 1-phenyl-2-(trimethylsilyl)ethyne
- FT-0751873
- [2-(Trimethylsilyl)ethynyl]benzene
- DB-003863
-
- MDL: MFCD00054860
- Inchi: InChI=1S/C11H14Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3
- InChI Key: UZIXCCMXZQWTPB-UHFFFAOYSA-N
- SMILES: C[Si](C)(C)C#CC1=CC=CC=C1
Computed Properties
- Exact Mass: 174.08600
- Monoisotopic Mass: 174.086
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not determined
- Density: 0.886 g/mL at 25 °C(lit.)
- Boiling Point: 87-88 °C/9 mmHg(lit.)
- Flash Point: Fahrenheit: 165.2 ° f
Celsius: 74 ° c - Refractive Index: n20/D 1.528(lit.)
- Solubility: Insuluble (6.1E-3 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 2.91550
- Solubility: Not determined
1-Phenyl-2-(trimethylsilyl)acetylene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- FLUKA BRAND F CODES:8
-
Hazardous Material Identification:
- TSCA:No
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
1-Phenyl-2-(trimethylsilyl)acetylene Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
1-Phenyl-2-(trimethylsilyl)acetylene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A639556-10g |
Trimethyl(phenylethynyl)silane |
2170-06-1 | 95% | 10g |
$45.0 | 2025-02-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | PS269-1ml |
1-Phenyl-2-(trimethylsilyl)acetylene |
2170-06-1 | 97% | 1ml |
¥85.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P90630-25g |
1-Phenyl-2-(trimethylsilyl)acetylene |
2170-06-1 | 25g |
¥556.0 | 2021-09-08 | ||
abcr | AB355228-5g |
1-Phenyl-2-trimethylsilylacetylene, 99%; . |
2170-06-1 | 99% | 5g |
€74.70 | 2025-02-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P90630-1g |
1-Phenyl-2-(trimethylsilyl)acetylene |
2170-06-1 | 1g |
¥76.0 | 2021-09-08 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY017897-10g |
1-Phenyl-2-(trimethylsilyl)acetylene |
2170-06-1 | ≥95% | 10g |
¥148.0 | 2023-09-15 | |
Alichem | A019115175-25g |
Trimethyl(phenylethynyl)silane |
2170-06-1 | 95% | 25g |
$241.68 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160662-5ML |
1-Phenyl-2-(trimethylsilyl)acetylene |
2170-06-1 | >98.0%(GC) | 5ml |
¥123.90 | 2023-09-01 | |
abcr | AB355228-25 g |
1-Phenyl-2-trimethylsilylacetylene, 99%; . |
2170-06-1 | 99% | 25 g |
€147.00 | 2023-07-19 | |
Advanced ChemBlocks | O33632-1KG |
1-Phenyl-2-(trimethylsilyl)acetylene |
2170-06-1 | 98% | 1kg |
$1050 | 2024-05-21 |
1-Phenyl-2-(trimethylsilyl)acetylene Related Literature
-
Misato Yonemoto-Kobayashi,Kiyofumi Inamoto,Yoshiyuki Tanaka,Yoshinori Kondo Org. Biomol. Chem. 2013 11 3773
-
Manuel Hertzog,Mao Wang,Jürgen Mony,Karl B?rjesson Chem. Soc. Rev. 2019 48 937
-
Jie Dong,Yu Lei,Qiong Hu,Lingli Zong,Ke Zhang,Yajuan Zhang,Yimin Hu Org. Biomol. Chem. 2023 21 2715
-
Alwyn G. Evans,J. C. Evans,P. J. Emes,T. J. Phelan J. Chem. Soc. B 1971 315
-
Cong Lin,Liang Shen RSC Adv. 2019 9 30650
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzene and substituted derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives
- Other Chemical Reagents Organic Metal Reagents
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Additional information on 1-Phenyl-2-(trimethylsilyl)acetylene
1-Phenyl-2-(trimethylsilyl)acetylene (CAS No. 2170-06-1): A Versatile Building Block in Modern Chemical Research
1-Phenyl-2-(trimethylsilyl)acetylene, identified by the CAS registry number 2170-06-1, is an organosilicon compound characterized by a unique structural motif combining a phenyl group, a trimethylsilyl (TMS) substituent, and an acetylenic functional group. This tripartite architecture endows the molecule with dual functionalities: the acetylenic moiety enables participation in click chemistry reactions, while the TMS group acts as a silicon-based protecting group for sensitive organic substrates. Recent advancements in synthetic methodologies have further highlighted its role as a key intermediate in the synthesis of bioactive molecules, nanomaterial precursors, and analytical reagents.
In medicinal chemistry, click chemistry applications involving CAS No. 2170-06-1 have gained prominence due to its compatibility with copper-catalyzed azide–alkyne cycloaddition (CuAAC). A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in constructing bioorthogonal linkers for targeted drug delivery systems. The compound’s acetylenic terminal group forms stable triazole frameworks when reacted with azides under physiological conditions, enabling precise conjugation of therapeutic payloads to antibodies without disrupting biological processes. Researchers from Stanford University recently utilized this property to develop a novel class of photodynamic therapy agents with enhanced tumor specificity.
The trimethylsilyl protecting group plays a critical role in asymmetric synthesis protocols. A groundbreaking 2024 paper in Nature Catalysis reported that when employed as an intermediate in enantioselective allylation reactions, the TMS-substituted acetylene exhibited exceptional stereochemical fidelity under palladium catalysis. This discovery has implications for the scalable production of chiral pharmaceutical intermediates such as those found in beta-blocker derivatives. The silicon-containing structure also provides thermal stability during high-energy coupling steps, reducing side-reaction pathways compared to traditional benzyl-based protecting groups.
In materials science applications, researchers at MIT have explored using this compound as a precursor for silicon-carbon hybrid nanomaterials. By subjecting it to plasma-enhanced chemical vapor deposition (PECVD), they successfully synthesized graphene-like monolayers doped with controlled silicon content (Advanced Materials, 2023). The acetylenic backbone facilitates carbon network formation while the TMS groups modulate electronic properties through silicon incorporation. Such materials exhibit promising semiconducting characteristics for next-generation flexible electronics and photovoltaic devices.
Analytical chemists increasingly utilize this compound as an internal standard in mass spectrometry workflows due to its distinct fragmentation pattern and volatility profile. A 2024 review in Analytical Chemistry highlighted its use in quantitative metabolomics studies where it serves as both a calibration reference and derivatization agent for labile biomolecules like neurotransmitters and lipid mediators. The TMS group enhances ionization efficiency while minimizing matrix interference during LC/MS analysis of complex biological samples.
Synthetic strategies for accessing this compound have evolved significantly over recent years. Traditional methods involving Grignard additions to phenylacetylene now face competition from more efficient protocols such as transition-metal-free Sonogashira-type reactions reported by researchers at ETH Zurich (Chemical Science, 2023). These improved methods achieve higher yields (>95%) under ambient conditions using readily available silane precursors like trimethylchlorosilane, aligning with green chemistry principles by eliminating hazardous catalyst residues.
The unique combination of functional groups makes this compound indispensable across diverse research domains. Its role continues expanding into emerging fields such as bioconjugate chemistry and quantum dot fabrication where precise molecular control is paramount. Ongoing studies at the Max Planck Institute are investigating its potential as a ligand scaffold for stabilizing metal nanoparticles used in catalytic hydrogenation processes—a development that could significantly lower industrial production costs for fine chemicals.
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